molecular formula C9H5Cl3N2 B13490539 2,4,7-Trichloro-5-methylquinazoline

2,4,7-Trichloro-5-methylquinazoline

Cat. No.: B13490539
M. Wt: 247.5 g/mol
InChI Key: PRDIVPPZHRKPIZ-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-5-methylquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms and a methyl group in the structure of this compound imparts unique chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-5-methylquinazoline typically involves the chlorination of 5-methylquinazoline. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trichloro-5-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Substituted quinazolines with various functional groups.
  • Oxidized or reduced derivatives with altered electronic properties.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

2,4,7-Trichloro-5-methylquinazoline has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4,7-Trichloro-5-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

    2,4-Dichloroquinazoline: Lacks the methyl group, resulting in different reactivity and biological activity.

    5-Methylquinazoline: Lacks chlorine atoms, leading to altered chemical properties and applications.

    2,4,7-Trichloroquinazoline: Similar structure but without the methyl group, affecting its interaction with biological targets.

Uniqueness: 2,4,7-Trichloro-5-methylquinazoline is unique due to the combined presence of chlorine atoms and a methyl group, which enhances its reactivity and potential for diverse applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science.

Properties

Molecular Formula

C9H5Cl3N2

Molecular Weight

247.5 g/mol

IUPAC Name

2,4,7-trichloro-5-methylquinazoline

InChI

InChI=1S/C9H5Cl3N2/c1-4-2-5(10)3-6-7(4)8(11)14-9(12)13-6/h2-3H,1H3

InChI Key

PRDIVPPZHRKPIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=NC(=N2)Cl)Cl)Cl

Origin of Product

United States

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